
5,6,7,8-Tetrahydroquinoline
Overview
Description
5,6,7,8-Tetrahydroquinoline (CAS 10500-57-9) is a partially hydrogenated quinoline derivative with a fused cyclohexene ring. It serves as a critical intermediate in synthesizing bioactive quinoline derivatives via the Boekelheide rearrangement . Structurally, it features a pyridine ring fused to a saturated six-membered cyclohexene system, adopting a conformation between a half-chair and sofa, as confirmed by X-ray crystallography .
Synthesis: Common methods include oxidation of quinoline with hydrogen peroxide or meta-chloroperbenzoic acid (MCPBA) . Advanced routes involve lithio- or magnesio-intermediates reacting with electrophiles like CO₂ or isocyanates to form carboxamides, esters, or thiocarboxamides .
Applications: The compound is integral to pharmaceuticals (e.g., antibiotics like cefquinome sulfate ), chiral catalysts for asymmetric hydrogenation , antioxidants , and nanomaterials .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Lithiation and Carbon Dioxide Reaction: One common method involves the lithiation of 5,6,7,8-tetrahydroquinoline followed by reaction with carbon dioxide to form carboxylic esters.
Reaction with Trimethylsilyl Isocyanate: Another method involves the reaction of the 8-lithio derivative of this compound with trimethylsilyl isocyanate, followed by mild hydrolysis to yield carboxamides and thio-carboxamides.
Industrial Production Methods:
Chemical Reactions Analysis
Formation of N-Oxide Derivatives
THQ undergoes oxidation to form 5,6,7,8-tetrahydroquinoline 1-oxide , a key intermediate for Boekelheide rearrangement:
Reagent System | Conditions | Product | Application |
---|---|---|---|
Oxone/TlOAc/PhI | H₂O-MeCN, RT | N-oxide (crystalline) | Boekelheide rearrangement |
H₂O₂ or MCPBA | Acidic or neutral conditions | N-oxide | Medicinal chemistry |
The N-oxide structure is stabilized by O–H···O hydrogen bonds with water molecules, forming a three-dimensional network .
Substitution and Cyclization Reactions
THQ participates in nucleophilic substitutions and cyclizations to form fused heterocycles:
Pyrimidoquinoline Derivatives
Reaction with thiourea or urea under alkaline conditions yields pyrimido[4,5-b]quinolines:
Silylation and Thioamidation
With trimethylsilyl isothiocyanate:
Boekelheide Rearrangement
The N-oxide derivative of THQ undergoes Boekelheide rearrangement to form substituted quinolines, critical for synthesizing bioactive molecules:
Substrate | Conditions | Product | Application |
---|---|---|---|
THQ 1-oxide | Thermal or acidic | 8-Substituted quinolines | Medicinal intermediates |
This reaction is exploited in drug discovery, particularly for antimalarial and anticancer agents .
Functionalization at the 8-Position
The 8-position of THQ is highly reactive, enabling diverse derivatization:
Industrial and Pharmacological Relevance
Scientific Research Applications
Chemistry:
Intermediate in Synthesis: 5,6,7,8-Tetrahydroquinoline is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Pharmacological Research: This compound and its derivatives have been studied for their potential pharmacological activities, including anticancer, antiviral, and antioxidant properties
Industry:
Mechanism of Action
Comparison with Similar Compounds
Structural and Conformational Differences
Key Insight: The position of saturation dictates reactivity and applications. For example, this compound’s rigid half-chair conformation enhances its utility in asymmetric catalysis , while 1,2,3,4-Tetrahydroquinoline’s flexibility suits small-molecule drug design .
Table 4: Physical Properties
Property | This compound | 1,2,3,4-Tetrahydroquinoline | Decahydroquinoline |
---|---|---|---|
Boiling Point (°C) | 218–222 | 245–250 | 260–265 |
Density (g/mL) | 1.03 | 1.05 | 0.98 |
Refractive Index | 1.544 | 1.560 | 1.480 |
Key Insight: this compound’s lower boiling point and density compared to 1,2,3,4-isomers reflect differences in molecular packing due to ring conformation .
Biological Activity
5,6,7,8-Tetrahydroquinoline (THQ) is a bicyclic compound that has garnered significant attention due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antiproliferative effects, antioxidant activity, and potential applications in cancer therapy.
Chemical Structure and Synthesis
This compound is characterized by its fused ring structure, which contributes to its biological activity. Various synthetic methods have been developed to produce THQ derivatives, often involving one-pot reactions or microwave-assisted synthesis to enhance yields and functionalization options. For instance, recent studies have reported efficient syntheses of 4-quinolinyl substituted tetrahydroquinolines with promising pharmacological profiles .
Antiproliferative Activity
Numerous studies have evaluated the antiproliferative effects of THQ and its derivatives against various cancer cell lines. The following table summarizes key findings regarding the IC50 values of selected compounds derived from THQ:
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
(R)-5a | A2780 (ovarian carcinoma) | 0.6 | Induces ROS production and mitochondrial dysfunction |
3a | HeLa (cervical carcinoma) | 0.8 | Cell cycle arrest in G0/G1 phase |
5a | HT-29 (colorectal carcinoma) | 1.2 | Inhibition of microtubule polymerization |
2b | MSTO-211H (mesothelioma) | 1.5 | Induces apoptosis via mitochondrial pathways |
The compound (R)-5a was particularly noted for its ability to induce mitochondrial membrane depolarization and reactive oxygen species (ROS) production in A2780 cells, leading to significant cytotoxicity . Additionally, compounds 3a , 5a , and 2b demonstrated notable cytotoxic effects across multiple cancer cell lines, suggesting a broad-spectrum anticancer potential .
The mechanisms underlying the biological activity of THQ derivatives are multifaceted:
- Mitochondrial Dysfunction : Many THQ compounds induce mitochondrial dysfunction by increasing ROS levels, which can trigger apoptosis in cancer cells. This is particularly relevant in targeting resistant cancer phenotypes that rely on altered metabolic pathways for survival .
- Cell Cycle Arrest : Certain THQ derivatives have been shown to cause cell cycle arrest at the G0/G1 phase, thereby inhibiting cancer cell proliferation. This effect may be linked to alterations in cyclin-dependent kinases and related signaling pathways .
- Microtubule Disruption : Some compounds exhibit anti-microtubule activity, which can disrupt mitotic spindle formation during cell division, contributing to their antiproliferative effects .
Antioxidant Activity
Apart from their anticancer properties, THQ derivatives also exhibit antioxidant activities. This dual role as both pro-oxidants and antioxidants can be leveraged therapeutically. For instance, certain analogs have been shown to enhance cellular antioxidant defenses while simultaneously inducing oxidative stress in cancer cells . This selective targeting of cancer cells based on their oxidative stress profiles represents a promising strategy in modern chemotherapy.
Case Studies
Several case studies illustrate the potential clinical applications of THQ derivatives:
- In Vitro Studies : A study evaluated the effects of a series of tetrahydroquinoline derivatives on human dermal microvascular endothelial cells and various tumor cell lines. The most potent compounds were further analyzed for their stereochemistry's influence on biological activity .
- Animal Models : Research involving animal models has demonstrated that specific THQ derivatives can significantly reduce tumor growth and metastasis when administered alongside established chemotherapeutic agents .
- Combination Therapies : Recent findings suggest that combining THQ derivatives with other anticancer agents may enhance therapeutic efficacy while reducing side effects associated with conventional treatments .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 5,6,7,8-tetrahydroquinoline derivatives, and how do experimental conditions affect yield and purity?
- Methodological Answer: The compound can be synthesized via oxidation of this compound using hydrogen peroxide, meta-chloroperbenzoic acid (MCPBA), or catalytic systems like oxone/TlOAc/PhI in water-acetonitrile solutions . Key factors include reaction temperature (room temperature vs. reflux), solvent polarity, and catalyst loading. For example, the oxone/TlOAc/PhI system achieves efficient oxidation at room temperature with a 3:1 water-acetonitrile ratio, minimizing side reactions . Purification typically involves recrystallization or column chromatography, with characterization via / NMR, IR, and mass spectrometry .
Q. How can spectroscopic techniques (NMR, IR) resolve structural ambiguities in this compound derivatives?
- Methodological Answer: NMR is critical for identifying hydrogen environments, such as the broad signal at 2.4 ppm for water in the hemihydrate form of this compound 1-oxide . IR spectroscopy detects functional groups like N-oxide (1686 cm) and hydroxyl (3368–3312 cm) stretches, confirming oxidation states . For regioselective substitution patterns, NMR and 2D experiments (e.g., HSQC, HMBC) clarify carbon connectivity, particularly in fused-ring systems .
Q. What are the foundational applications of this compound in medicinal chemistry?
- Methodological Answer: The scaffold is a key subunit in C5a receptor antagonists and antiulcer agents. Medicinal chemistry workflows involve modular synthesis to introduce substituents (e.g., 2-aryl or 5-amino groups) followed by SAR studies using in vitro binding assays (e.g., radioligand displacement) and functional antagonism tests (e.g., calcium flux in HEK293 cells) . Early-stage pharmacokinetic evaluation includes metabolic stability assays and plasma protein binding studies .
Advanced Research Questions
Q. How do conformational dynamics of the this compound ring influence its reactivity and biological activity?
- Methodological Answer: X-ray crystallography reveals that the saturated six-membered ring adopts an intermediate conformation between half-chair and sofa, quantified by asymmetry parameters (e.g., ΔCs = 13.4°, ΔC2 = 11.2°) . Computational studies (DFT or MD simulations) model how ring puckering affects steric interactions in catalytic processes or ligand-receptor binding. For example, Boekelheide rearrangement intermediates require specific conformations for regioselectivity .
Q. What strategies optimize regioselective functionalization of this compound for complex molecule synthesis?
- Methodological Answer: Directed lithiation at the 8-position using n-BuLi enables introduction of electrophiles (e.g., thiocarboxamides) . Transition-metal catalysis (e.g., Pd/C) facilitates cross-coupling reactions, as seen in the synthesis of 2-substituted derivatives via reductive cyclization of ortho-nitrochalcones . Boron-containing derivatives (e.g., pinacol boronate esters) are prepared for Suzuki-Miyaura couplings, enabling access to biaryl pharmacophores .
Q. How do intermolecular interactions in crystalline this compound derivatives inform solid-state design?
- Methodological Answer: Crystal packing analysis (e.g., via Mercury software) identifies stabilizing interactions such as O–H···O hydrogen bonds (2.7–2.9 Å) and weak C–H···O contacts (3.2–3.5 Å) in the hemihydrate form . These interactions guide co-crystal engineering for improved solubility or stability. Rietveld refinement (R = 0.051) and Hirshfeld surface analysis quantify contributions of van der Waals vs. hydrogen-bonding interactions .
Q. What computational methods reconcile contradictions in structure-activity relationships (SAR) of this compound-based therapeutics?
- Methodological Answer: Molecular docking (e.g., AutoDock Vina) and free-energy perturbation (FEP) simulations model ligand-receptor binding modes, resolving discrepancies between in vitro potency and pharmacokinetic data . For example, thiourea derivatives show divergent SAR compared to thioamide analogs due to differences in hydrogen-bond donor capacity and lipophilicity, which are validated via QSAR models .
Properties
IUPAC Name |
5,6,7,8-tetrahydroquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N/c1-2-6-9-8(4-1)5-3-7-10-9/h3,5,7H,1-2,4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQDGQEKUTLYWJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40146911 | |
Record name | 5,6,7,8-Tetrahydroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40146911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [TCI America MSDS] | |
Record name | 5,6,7,8-Tetrahydroquinoline | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/11245 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
10500-57-9 | |
Record name | 5,6,7,8-Tetrahydroquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10500-57-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,6,7,8-Tetrahydroquinoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010500579 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 10500-57-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241127 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5,6,7,8-Tetrahydroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40146911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,6,7,8-tetrahydroquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.924 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5,6,7,8-TETRAHYDROQUINOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L786AAG56H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.